EB 47-d8

Quantitative bioanalysis Isotope dilution mass spectrometry PARP inhibitor pharmacokinetics

EB 47-d8 (Molecular Formula: C₂₄H₁₉D₈N₉O₆; Molecular Weight: 545.58) is a stable-isotope-labeled analog of the PARP-1 inhibitor EB 47, in which eight hydrogen atoms on the piperazine ring are replaced by deuterium. The unlabeled parent compound EB 47 is a potent, substrate-competitive inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1/ARTD1) with an IC₅₀ of 45 nM and also acts as a dual-site inhibitor of tankyrase 2 (TNKS2; IC₅₀ = 45 nM).

Molecular Formula C₂₄H₁₉D₈N₉O₆
Molecular Weight 545.58
Cat. No. B1155864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB 47-d8
Synonyms5’-Deoxy-5’-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5’-oxoadenosine-d8;  4-[1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-_x000B_ribofuranuronoyl]-N-(2,3-dihydro-1-oxo-1H-isoindol-4-yl)-1-piperazineacetamide-d8
Molecular FormulaC₂₄H₁₉D₈N₉O₆
Molecular Weight545.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EB 47-d8 – Deuterated PARP-1 Inhibitor Internal Standard for Quantitative Mass Spectrometry


EB 47-d8 (Molecular Formula: C₂₄H₁₉D₈N₉O₆; Molecular Weight: 545.58) is a stable-isotope-labeled analog of the PARP-1 inhibitor EB 47, in which eight hydrogen atoms on the piperazine ring are replaced by deuterium . The unlabeled parent compound EB 47 is a potent, substrate-competitive inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1/ARTD1) with an IC₅₀ of 45 nM and also acts as a dual-site inhibitor of tankyrase 2 (TNKS2; IC₅₀ = 45 nM) [1]. EB 47-d8 is engineered exclusively as an analytical internal standard for LC-MS/MS quantification of EB 47 in biological matrices, providing a +8 Da mass shift that enables unambiguous differentiation from the unlabeled analyte without altering the inhibitory pharmacology of the core scaffold .

Workflow LC-MS/MS Quantification of EB-47 in Biological Matrices
Format Stable-Isotope-Labeled Internal Standard (SIL-IS)
Selection Context +8 Da mass shift enables baseline-resolved SRM/MRM detection

Why EB 47-d8 Cannot Be Replaced by Other Deuterated PARP Inhibitor Internal Standards


EB 47-d8 is not a functional substitute for other deuterated PARP-1 inhibitor internal standards (e.g., olaparib-d8, rucaparib-d8, talazoparib-d4) because the parent compound EB 47 possesses a structurally distinct adenosine-substituted isoindolinone scaffold with a unique piperazine linker that dictates a binding mode extending from the nicotinamide subsite into the adenosine binding pocket of PARP-1 [1]. This binding mode differs fundamentally from the phthalazinone (olaparib), indole (rucaparib), and benzimidazole (veliparib) chemotypes. Consequently, the deuterated internal standard must match the exact molecular identity of the analyte to co-elute under identical chromatographic conditions and correct for compound-specific matrix effects in LC-MS/MS workflows. Use of a non-identical deuterated PARP inhibitor internal standard risks differential ion suppression, retention time mismatch, and systematic quantification error that cannot be corrected by post-acquisition normalization [2].

Co-elution and matrix effect correction require exact molecular identity match.
Adenosine-substituted isoindolinone scaffold differs fundamentally from phthalazinone, indole, and benzimidazole chemotypes.
Retention time mismatch versus d4/d8 analogs may introduce systematic quantification bias.

EB 47-d8: Quantitative Evidence of Differentiation from Closest Labeled and Unlabeled Analogs


D8 Labeling Provides +8 Da Mass Shift for Unambiguous LC-MS/MS Detection Without Isotopic Cross-Talk

EB 47-d8 contains eight deuterium atoms on the piperazine ring, generating a +8 Da mass increment relative to unlabeled EB 47 (MW 537.53 → 545.58), which is twice the mass shift provided by common d4-labeled PARP inhibitor internal standards (e.g., olaparib-d4, talazoparib-d4) and larger than the +5 Da shift available for some olaparib isotopologues . The nominal mass difference of 8 Da eliminates isotopic overlap with the M+1, M+2, M+3, and M+4 isotopomers of the unlabeled analyte, ensuring a clean baseline-resolved extracted ion chromatogram in SRM and MRM modes [1]. The isotopic enrichment of EB 47-d8 is specified as >98 atom% D, comparable to commercial rucaparib-d8 (>98% isotopic enrichment), confirming minimal unlabeled carryover .

Deuterium Labeling
Reported
+8 Da
Supports baseline-resolved SRM transitions
+8.05 Da isotopic shift enables S/N improvement over d4 analogs
Quantitative bioanalysis Isotope dilution mass spectrometry PARP inhibitor pharmacokinetics

Parent Compound EB 47 Is PARP-1 Selective, Minimizing Off-Target ARTD5 Inhibition That Confounds Pharmacodynamic Interpretation

The unlabeled parent EB 47 inhibits PARP-1/ARTD1 with an IC₅₀ of 45 nM while showing 9.1-fold weaker potency against ARTD5/TNKS1 (IC₅₀ = 410 nM) [1]. Rucaparib, by contrast, potently inhibits both tankyrase 1 and tankyrase 2 (IC₅₀ values of 24 nM and 14 nM, respectively), making it a suboptimal internal standard proxy for studies where selective PARP-1 pharmacodynamic readouts are required [2]. The PARP-1/ARTD5 selectivity ratio of 9.1 for EB 47 exceeds that of olaparib (which also inhibits PARP-2 at similar potency) and enables cleaner interpretation of cellular PARylation inhibition experiments.

PARP Selectivity
Cross-study comparable
9.1-fold vs ARTD5
Supports target-specific engagement review
Confounding tankyrase inhibition may be reduced vs. rucaparib comparator
PARP selectivity profiling ADP-ribosyltransferase pharmacology Target engagement biomarkers

Crystal Structure-Confirmed Dual-Site Binding Mode Extending into the Adenosine Subsite Is Absent in Clinical PARP Inhibitors

The crystal structure of EB-47 bound to the human PARP-1 catalytic domain (PDB: 7AAB; resolution 2.80 Å) reveals that EB-47 spans both the nicotinamide (N) and adenosine (A) binding pockets of the NAD+ binding site [1]. Clinical PARP inhibitors veliparib, olaparib, and talazoparib—whose structures were determined in the same study—predominantly occupy only the nicotinamide subsite and do not extend into the adenosine binding pocket [1]. This full-spanning binding mode is a distinctive structural feature that underpins the unique linker-length SAR and PARP-1 selectivity profile of the EB-47 scaffold relative to all clinically approved PARP inhibitors.

Dual-Site Binding
Direct comparison
PDB 7AAB (2.80 Å)
Supports adenosine subsite occupancy review
Full-spanning NAD+ mimetic absent in clinical inhibitor chemotypes
PARP-1 structural biology NAD+ mimetic inhibitor design Substrate-competitive inhibition

Piperazine Linker Confers 2.2-Fold Greater PARP-1 Potency than Succinyl Linker Analog, Validating Scaffold-Specific Quantification Requirement

The discovery publication by Jagtap et al. (2004) reports that compound 8a (EB-47), which incorporates a piperazine linker between the isoindolinone and adenosine moieties, exhibits an IC₅₀ of 45 nM against PARP-1, while the closely related succinyl-linked analog 10b shows an IC₅₀ of 100 nM [1]. This 2.2-fold potency difference, arising solely from linker chemistry, demonstrates that small structural modifications within the adenosine-substituted isoindolinone series produce quantifiably distinct inhibition profiles. An analytical internal standard must therefore match the exact linker identity to ensure that calibration curves reflect the correct analyte rather than a structurally near-identical but pharmacologically distinct congener [1].

Linker Context
Direct comparison
2.2-fold (Piperazine vs. Succinyl)
Supports scaffold-specific quantification
Intra-series potency difference validates analyte identity requirement
Structure-activity relationship Adenosine-substituted isoindolinones PARP-1 inhibitor chemotype

In Vivo Neuroprotection at 10 mg/kg/h Infusion Validates the Pharmacological Relevance of Quantifying EB-47 in Tissue

EB-47, administered as a 10 mg/kg/h intravenous infusion, reduces infarct volume in a rat transient middle cerebral artery occlusion (MCAO) model of ischemic stroke [1]. The compound also reduces infarct size in a cardiac reperfusion model . These in vivo pharmacological effects establish a clear dose-response relationship for EB-47 in tissue protection following ischemia-reperfusion injury. Quantification of EB-47 in brain and cardiac tissue—requiring EB 47-d8 as a matched internal standard—enables direct correlation between tissue drug concentration and infarct volume reduction, bridging pharmacokinetics with pharmacodynamic outcome [1].

Reported Infarct Model Context
Data to verify
MCAO (10 mg/kg/h)
Supports exposure-model review
Endpoint context requires specific validation
Ischemia-reperfusion injury Cerebral infarction Preclinical stroke model

EB 47-d8: High-Value Research and Industrial Application Scenarios


LC-MS/MS Quantification of EB-47 in Preclinical Pharmacokinetic and Tissue Distribution Studies

EB 47-d8 serves as the matched stable-isotope-labeled internal standard for absolute quantification of EB-47 in plasma, brain, and cardiac tissue homogenates by LC-MS/MS. The +8 Da mass shift enables unambiguous SRM transition selection with zero isotopic cross-talk between analyte and internal standard . This application is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent MCAO stroke models and cardiac ischemia-reperfusion studies where EB-47 tissue concentration must be correlated with infarct volume reduction .

In Vitro PARP-1 Enzymatic Assay Standardization Using Deuterated Tracer for Method Validation

Research groups performing PARP-1 inhibition assays can use EB 47-d8 as a stable-isotope-labeled reference compound for method validation, calibration curve verification, and inter-laboratory standardization. Because EB 47-d8 retains the full PARP-1 inhibitory activity of the unlabeled parent (IC₅₀ = 45 nM) while being chromatographically distinguishable, it serves as an ideal internal quality control material for ensuring assay reproducibility across different LC-MS platforms [1].

Structural Biology Studies Requiring a Deuterated Full-Spanning NAD+ Mimetic for HDX-MS or NMR

The unique dual-site binding mode of EB-47—spanning both nicotinamide and adenosine subsites of PARP-1—makes EB 47-d8 the only deuterated PARP inhibitor compatible with hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments designed to probe conformational dynamics of the full NAD+ binding cleft. No clinical PARP inhibitor deuterated standard (olaparib-d8, rucaparib-d8, talazoparib-d4) occupies the adenosine subsite, making EB 47-d8 uniquely suitable for structural dynamics studies of the complete PARP-1 active site [2].

Pharmacodynamic Biomarker Studies Requiring Selective PARP-1 Target Engagement Readouts

For studies measuring cellular PARylation levels as a pharmacodynamic biomarker of PARP-1 inhibition, the unmatched PARP-1/ARTD5 selectivity of EB-47 (9.1-fold) means that tissue concentrations quantified using EB 47-d8 can be directly interpreted as selective PARP-1 engagement without the confounding influence of tankyrase inhibition that would accompany rucaparib-based internal standard use [3]. This is particularly relevant in Wnt signaling and telomere biology research where tankyrase activity must be carefully controlled.

Application
Selection Property
Validation Focus
LC-MS/MS PK & Tissue Distribution
Isotopic Purity & Mass Shift
Matrix effect correction in research matrices
Enzymatic Assay Standardization
Chromatographic Resolution
Inter-laboratory method validation
Structural Biology (HDX-MS/NMR)
Dual-Site NAD+ Mimetic Binding
Conformational dynamics of PARP-1 active site
PD Biomarker Studies
PARP-1/ARTD5 Selectivity Ratio
Selective target engagement readouts
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